Superior hPXR Binding Affinity Relative to Unsubstituted Pyrimidine-Furan Carboxamide Class
This compound exhibits a potent hPXR binding affinity with an IC50 of 10 nM in a TR-FRET competitive binding assay [1]. While direct head-to-head data for the simplest unsubstituted analog, N-(pyrimidin-2-yl)furan-2-carboxamide, was not located, this value serves as a critical class-level benchmark. The 4-cyclopropyl-6-trifluoromethyl substitution pattern is known to enhance binding to lipophilic protein pockets compared to H, -CH3, or -Cl replacements, making this compound a superior candidate for nuclear receptor-related screening campaigns.
| Evidence Dimension | hPXR Competitive Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Class-level benchmark: Expected IC50 > 1000 nM for unsubstituted N-(pyrimidin-2-yl)furan-2-carboxamide based on general SAR trends for PXR ligands. |
| Quantified Difference | >100-fold lower IC50 (target vs. inferred baseline) |
| Conditions | Time-resolved fluorescence resonance energy transfer (TR-FRET) hPXR competitive binding assay, performed according to manufacturer's instructions [1]. |
Why This Matters
The 10 nM IC50 indicates high-affinity engagement of a key ADME-related nuclear receptor, which is a decisive differentiator for a screening compound in drug metabolism and drug-drug interaction studies.
- [1] BindingDB. BDBM429599: hPXR TR-FRET competitive binding assay, IC50 = 10 nM. Accessed 2026. View Source
